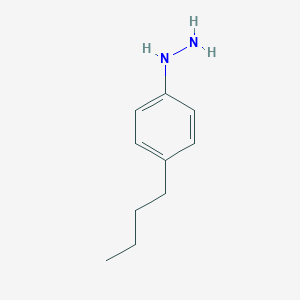

(4-丁基苯基)肼

描述

Synthesis Analysis

The synthesis of hydrazine derivatives, including compounds structurally related to (4-Butylphenyl)hydrazine, often involves condensation reactions or reductions. For instance, synthesis techniques can include the reaction of hydrazine hydrate with various aromatic compounds under controlled conditions to yield specific hydrazine derivatives (Ujan et al., 2019).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by their spectroscopic data and crystal structure analysis. X-ray diffraction studies reveal the orientation of benzene rings and the presence of intermolecular hydrogen bonds, which influence the compound's stability and reactivity. The dihedral angles between the benzene rings and the contributions of various intermolecular interactions to the crystal packing can be analyzed through Hirshfeld surface analysis (Ujan et al., 2019).

Chemical Reactions and Properties

(4-Butylphenyl)hydrazine and similar compounds participate in a variety of chemical reactions, including cyclocondensation and interactions with DNA. These reactions are influenced by the compound's molecular structure, such as the planarity of phenyl rings and the ability to form intercalations within DNA base pairs. Theoretical and experimental studies, including DFT analysis and UV–visible spectroscopy, help understand the compound's reactivity and binding mechanisms (Ujan et al., 2019).

科学研究应用

抗乳腺癌活性:一种衍生物 4-肼基苯基苯磺酸盐对密歇根癌症基金会-7 细胞系表现出有希望的抗乳腺癌活性,纳摩尔 IC50 为 0.00246 克/毫升或 9.32 纳摩尔 (Prasetiawati 等人,2022)。

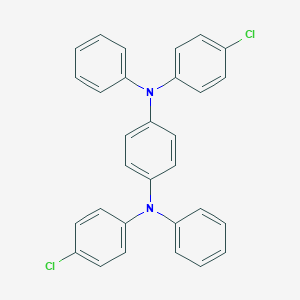

空穴传输玻璃形成胂酮:某些胂酮衍生物,包括 3,3'-二(9-(4-丁基苯基)咔唑基),形成具有高空穴转移能力的稳定玻璃,表明在高温环境中具有应用 (Lygaitis 等人,2005)。

抗念珠菌活性:新型 (4-(4-碘苯基)-噻唑-2-基)肼衍生物表现出显着的抗念珠菌活性,特别是对白色念珠菌和克鲁斯念珠菌,可能与克霉唑联合使用 (Secci 等人,2012)。

肼检测的荧光探针:新型基于 HBT 的“开启”荧光探针对肼检测表现出高灵敏度和选择性,在环境和健康监测中具有潜在应用 (Chen 等人,2017)。

活细胞比例荧光探针:基于 ICT 的比例探针允许快速、低限、肉眼检测活细胞中的肼,在毒理学和工业应用中很有用 (Fan 等人,2012)。

潜在致癌特性:合成的和天然存在的肼,包括衍生物,可能导致动物患癌,表明在使用和处理时需要谨慎 (Tóth,1975)。

环境和生物系统中的荧光传感器:正在开发用于肼选择性传感和成像的荧光传感器,为更安全的工业应用提供潜力,并减少肼暴露的毒性影响 (Nguyen 等人,2018)。

抗惊厥活性:一种新的抗惊厥剂 4-m 显示出有希望的活性,并且与标准药物苯妥英、苯巴比妥和卡马西平相比,没有镇静、共济失调或致死性 (Chapleo 等人,1986)。

安全和危害

未来方向

The future directions for research on “(4-Butylphenyl)hydrazine” and other hydrazine derivatives could involve further investigation into their synthesis, reactivity, and potential applications . For example, the electrochemical synthesis of hydrazine is a promising yet challenging area of research .

作用机制

Target of Action

Hydrazine derivatives, such as hydralazine, are known to act as antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydrazine derivatives, like hydralazine, are known to act as vasodilators . They interact with their targets, causing relaxation of the smooth muscles in the blood vessels, which leads to a decrease in blood pressure .

Biochemical Pathways

It is known that hydrazine derivatives can be involved in the synthesis of novel pyridazine derivatives. These derivatives are evaluated for their analgesic and anti-inflammatory activities, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs).

Result of Action

It is known that hydrazine derivatives can have analgesic and anti-inflammatory effects.

属性

IUPAC Name |

(4-butylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFQGKLGHIQREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

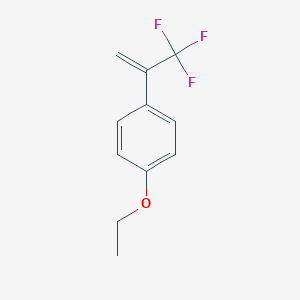

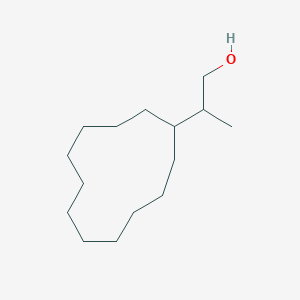

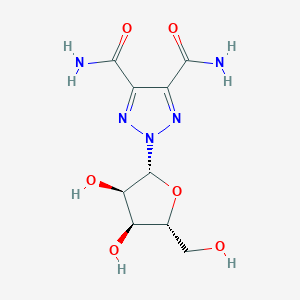

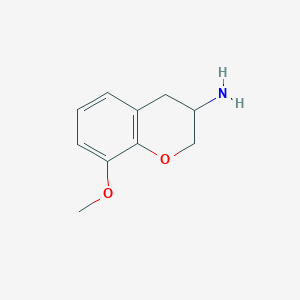

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

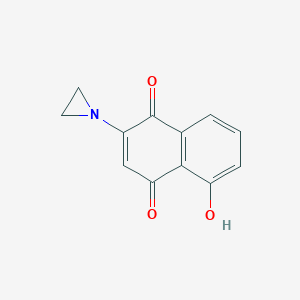

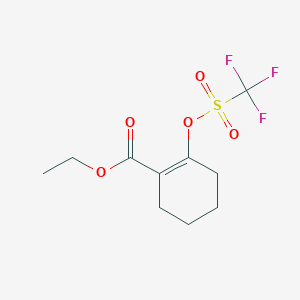

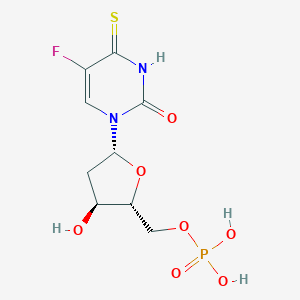

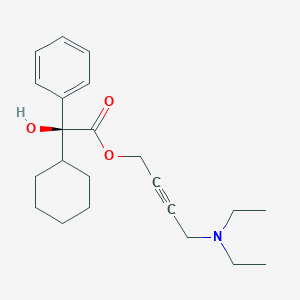

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。